![molecular formula C13H7NO2 B1198640 苯并[g]异喹啉-5,10-二酮 CAS No. 46492-08-4](/img/structure/B1198640.png)
苯并[g]异喹啉-5,10-二酮
描述
Benz[g]isoquinoline-5,10-dione is a heterocyclic compound with the molecular formula C₁₃H₇NO₂ and a molecular weight of 209.20 g/mol . . This compound is notable for its unique structure, which includes a fused ring system that combines benzene and isoquinoline units with two ketone functionalities. Benz[g]isoquinoline-5,10-dione has been isolated from natural sources and exhibits significant biological activities .
科学研究应用
Benz[g]isoquinoline-5,10-dione has a wide range of applications in scientific research:
作用机制
Target of Action
Benz[g]isoquinoline-5,10-dione has been found to exhibit significant in vitro inhibitory activity against AIDS-related pathogens . This suggests that the compound’s primary targets could be the proteins or enzymes involved in the life cycle of these pathogens.
Result of Action
Benz[g]isoquinoline-5,10-dione exhibits significant in vitro inhibitory activity against AIDS-related pathogens . This suggests that the compound’s action results in the inhibition of these pathogens, potentially leading to a reduction in their numbers and a decrease in the severity of the diseases they cause.
生化分析
Biochemical Properties
Benz[g]isoquinoline-5,10-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the activity of certain enzymes involved in cellular metabolism. For instance, it exhibits inhibitory activity against enzymes such as topoisomerases, which are essential for DNA replication and transcription . Additionally, Benz[g]isoquinoline-5,10-dione interacts with various proteins, including those involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes .
Cellular Effects
Benz[g]isoquinoline-5,10-dione exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Benz[g]isoquinoline-5,10-dione can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Furthermore, it affects gene expression by altering the transcriptional activity of certain genes, thereby impacting cellular functions such as proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of Benz[g]isoquinoline-5,10-dione involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to DNA and interferes with the activity of topoisomerases, leading to the inhibition of DNA replication and transcription . Additionally, Benz[g]isoquinoline-5,10-dione can modulate the activity of various enzymes by binding to their active sites, thereby inhibiting their catalytic functions . These interactions result in alterations in gene expression, ultimately affecting cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benz[g]isoquinoline-5,10-dione have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that Benz[g]isoquinoline-5,10-dione is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been shown to induce sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of Benz[g]isoquinoline-5,10-dione vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can exert beneficial effects, such as inhibiting tumor growth and reducing microbial infections . At high doses, Benz[g]isoquinoline-5,10-dione may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
Benz[g]isoquinoline-5,10-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels . The metabolic pathways of Benz[g]isoquinoline-5,10-dione play a crucial role in determining its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of Benz[g]isoquinoline-5,10-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, Benz[g]isoquinoline-5,10-dione can bind to plasma proteins, facilitating its distribution throughout the body and influencing its localization and accumulation in specific tissues .
Subcellular Localization
Benz[g]isoquinoline-5,10-dione exhibits specific subcellular localization, which can affect its activity and function. It has been observed to accumulate in the nucleus, where it interacts with DNA and modulates gene expression . Additionally, Benz[g]isoquinoline-5,10-dione can localize to mitochondria, influencing mitochondrial function and cellular energy metabolism . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Benz[g]isoquinoline-5,10-dione can be synthesized through various methods. One notable approach involves starting from 2-methyl-1,4-naphthoquinone (vitamin K) and employing an intramolecular Heck reaction of an N-vinylacetamide . The reaction conditions typically involve the use of cesium carbonate and a bulky, electron-rich trialkylphosphine (tBuCy₂P.HBF₄) to achieve high selectivity .
Industrial Production Methods: While specific industrial production methods for Benz[g]isoquinoline-5,10-dione are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: Benz[g]isoquinoline-5,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Silver(II) oxide in nitric acid is commonly used for oxidation reactions.
Reduction: Standard reducing agents like sodium borohydride can be employed.
Substitution: Reactions involving nucleophilic substitution can be carried out using appropriate nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
相似化合物的比较
Anthraquinone: Similar in structure but lacks the nitrogen atom present in Benz[g]isoquinoline-5,10-dione.
Phenanthrenequinone: Another quinone derivative with a different ring structure.
Naphthoquinone: A simpler quinone compound with fewer fused rings.
Uniqueness: Benz[g]isoquinoline-5,10-dione is unique due to its fused ring system that includes both benzene and isoquinoline units, along with its nitrogen atom, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
benzo[g]isoquinoline-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO2/c15-12-8-3-1-2-4-9(8)13(16)11-7-14-6-5-10(11)12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLVUAAESHIVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196854 | |
| Record name | Benzo(g)isoquinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46492-08-4 | |
| Record name | Benzo(g)isoquinoline-5,10-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046492084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 46492-08-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo(g)isoquinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benz[g]isoquinoline-5,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B1198557.png)
![(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(5R)-5-[(1R)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1198558.png)
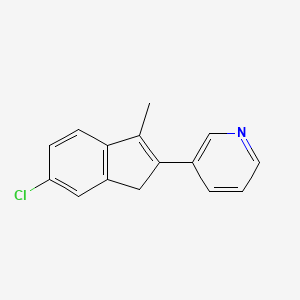


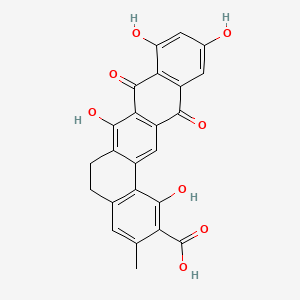
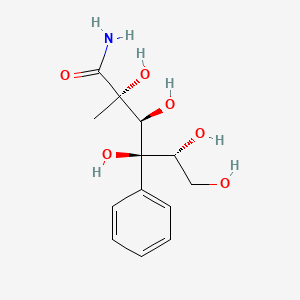
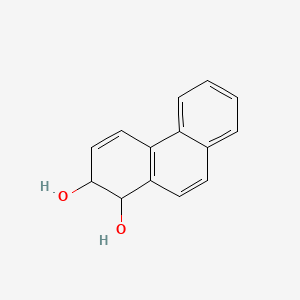
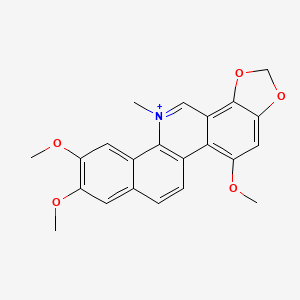
![1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B1198577.png)
![2-(sec-Butylamino)-N-(4-(5-(2-(sec-butylamino)acetamido)benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B1198578.png)
![2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B1198579.png)
![2-[[2-(3,5-dimethyl-1-pyrazolyl)-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-4-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1198580.png)
![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-furancarboxamide](/img/structure/B1198581.png)
